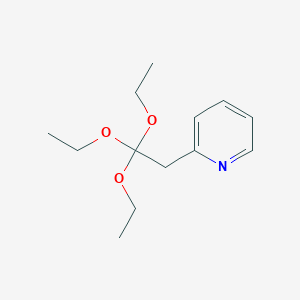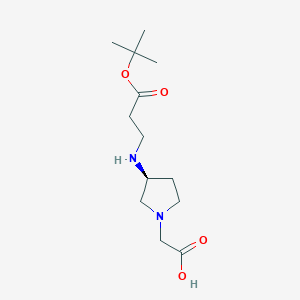![molecular formula C6H4ClN3 B13002386 1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
1-Chloropyrrolo[1,2-d][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropyrrolo[1,2-d][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropyrrolo[1,2-d][1,2,4]triazine can be synthesized through several methods. One common approach involves the reaction of pyrrole with chloramine and formamidine acetate. This method yields the desired compound through a series of steps including cyclization and chlorination . Another method involves the use of pyrrole derivatives and bromohydrazone, followed by cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, which utilizes pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach. This method has been optimized to achieve a 55% overall yield .
Chemical Reactions Analysis
Types of Reactions: 1-Chloropyrrolo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the triazine ring.
Scientific Research Applications
1-Chloropyrrolo[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors, which are crucial in cancer research.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. In the case of kinase inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation . In antiviral applications, the compound interferes with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
1-Chloropyrrolo[1,2-d][1,2,4]triazine can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound is also a fused heterocycle and is used in kinase inhibitors and antiviral drugs.
1,2,4-Triazine Derivatives: These compounds share the triazine ring structure and have applications in medicinal chemistry and agrochemicals.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to serve as a versatile building block for various bioactive molecules. Its role in the synthesis of remdesivir highlights its importance in antiviral drug development .
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
1-chloropyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)4-8-9-6/h1-4H |
InChI Key |
PONNXFJIXFKXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C(C2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)










amine](/img/structure/B13002402.png)
